1-Vinylcyclohexanol
Overview
Description
1-Vinylcyclohexanol, also known as 1-vinyl-1-cyclohexanol, is a tertiary allylic alcohol with the molecular formula C₈H₁₄O. It is characterized by a vinyl group attached to a cyclohexanol ring. This compound is notable for its applications in organic synthesis and materials science due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Vinylcyclohexanol can be synthesized through several methods:
From Cyclohexanone and Vinyl Chloride: This method involves the reaction of cyclohexanone with vinyl chloride under specific conditions to yield this compound.
Hydrogenation of 1-Ethynyl-1-Cyclohexanol: Using palladium-fullerite catalysts, 1-ethynyl-1-cyclohexanol can be hydrogenated to produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
1-Vinylcyclohexanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to cyclohexanol derivatives.
Substitution: It readily participates in nucleophilic substitution reactions, especially with electrophiles like aldehydes and ketones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium catalysts is often used.
Substitution: Reagents like bis(pinacolato)diboron and cesium carbonate in tetrahydrofuran and methanol are employed.
Major Products:
Oxidation Products: Cyclohexanone derivatives.
Reduction Products: Cyclohexanol derivatives.
Substitution Products: Various novel compounds formed through addition reactions with electrophiles.
Scientific Research Applications
1-Vinylcyclohexanol has diverse applications in scientific research:
Chemistry: It serves as a monomer for the production of copolymers and resins.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of various organic compounds and materials.
Mechanism of Action
The exact mechanism of action of 1-vinylcyclohexanol is not fully understood. it is believed to function as a nucleophile in various chemical reactions. It readily engages in addition reactions with electrophiles, such as aldehydes and ketones, resulting in the formation of novel compounds .
Comparison with Similar Compounds
1-Vinylcyclohexanol can be compared with other similar compounds, such as:
Cyclohexanol: A simple cyclohexane ring with a hydroxyl group.
Vinylcyclohexane: A cyclohexane ring with a vinyl group but without the hydroxyl group.
2-Cyclohexen-1-ol: A cyclohexene ring with a hydroxyl group.
Uniqueness: this compound is unique due to the presence of both a vinyl group and a hydroxyl group on the cyclohexane ring, which imparts distinct reactivity and versatility in chemical synthesis .
Properties
IUPAC Name |
1-ethenylcyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-8(9)6-4-3-5-7-8/h2,9H,1,3-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKHOVDDJMJXQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1(CCCCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173019 | |
Record name | Cyclohexanol, 1-vinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30173019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1940-19-8 | |
Record name | 1-Ethenylcyclohexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1940-19-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Vinylcyclohexyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001940198 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC62184 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62184 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexanol, 1-vinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30173019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-vinylcyclohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.108 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-VINYLCYCLOHEXYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B9NGC979X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a key chemical reaction involving 1-vinylcyclohexanol mentioned in the research?
A1: The research by [] describes the synthesis of cyclohexylideneacetaldehyde using this compound as a precursor. Specifically, this compound is reacted with phosphorus tribromide to yield β-cyclohexylidenethyl bromide. This bromide is then further modified to eventually produce cyclohexylideneacetaldehyde.
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